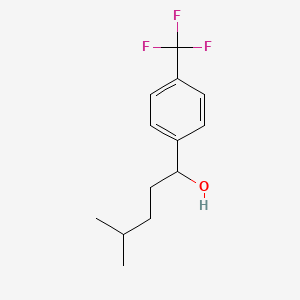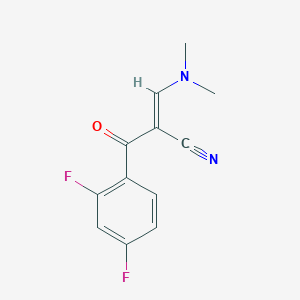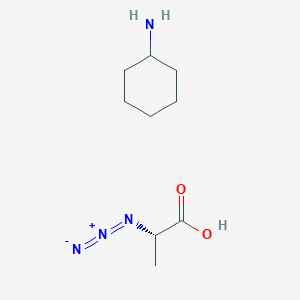
1,1-DIMETHYL-D6-UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-d6-urea is an isotopically labeled compound with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol . It is a derivative of urea, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-d6-urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by filtration or routine extraction procedures to obtain the desired product.
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, but it is still widely used due to its efficiency.
化学反応の分析
Types of Reactions
1,1-Dimethyl-d6-urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
科学的研究の応用
1,1-Dimethyl-d6-urea is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It is used in metabolic studies to trace the pathways of urea metabolism.
Industry: It is used in the synthesis of other chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 1,1-Dimethyl-d6-urea involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolism of urea and related compounds. The deuterium atoms in its structure can influence reaction rates and pathways, making it a valuable tool in mechanistic studies.
類似化合物との比較
Similar Compounds
1,1-Dimethylurea: Similar in structure but without deuterium atoms.
N,N-Dimethylurea: Another urea derivative with different substitution patterns.
Diaryl ureas: Compounds with aryl groups attached to the urea moiety.
Uniqueness
1,1-Dimethyl-d6-urea is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies requiring stable isotopes. This labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from other similar compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-DIMETHYL-D6-UREA can be achieved through the reaction of dimethylamine-D6 with phosgene followed by reaction with ammonia.", "Starting Materials": ["Dimethylamine-D6", "Phosgene", "Ammonia"], "Reaction": [ "Step 1: React dimethylamine-D6 with phosgene to form N,N-dimethyl carbamoyl chloride-D6.", "Step 2: React N,N-dimethyl carbamoyl chloride-D6 with ammonia to form 1,1-DIMETHYL-D6-UREA." ] } | |
CAS番号 |
1219802-32-0 |
分子式 |
C3H2D6N2O |
分子量 |
94.15 |
同義語 |
1,1-DIMETHYL-D6-UREA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)


![Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B1148607.png)


